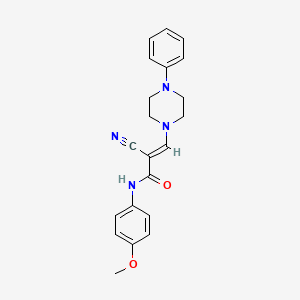

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide

Description

The compound (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide features a cyanoacrylamide backbone substituted with a 4-methoxyphenyl group at the N-position and a 4-phenylpiperazine moiety at the β-carbon. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy, piperazine) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-27-20-9-7-18(8-10-20)23-21(26)17(15-22)16-24-11-13-25(14-12-24)19-5-3-2-4-6-19/h2-10,16H,11-14H2,1H3,(H,23,26)/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKQRYHPMFWIJY-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 4-phenylpiperazine, and acrylonitrile.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to modify it for various applications, including the development of new materials and chemical processes .

Biology

In biological studies, (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide has been investigated for its antimicrobial and anticancer properties . Research indicates that compounds of this class may interact with specific molecular targets, such as enzymes and receptors, modulating biological pathways that lead to therapeutic effects .

Medicine

The therapeutic potential of this compound is being explored in the treatment of various diseases. Its efficacy in inhibiting cancer cell growth and its possible role as an anti-inflammatory agent are areas of active research. Studies have shown promising results in preclinical models, suggesting that it may serve as a lead compound for drug development .

Industrial Applications

In industry, (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is utilized in the production of new materials. Its unique chemical structure allows for the development of advanced polymers and coatings with enhanced properties. The compound's stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .

- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of this compound against several bacterial strains. Zone of inhibition assays indicated that it effectively inhibited bacterial growth at certain concentrations, suggesting its potential use in developing new antibiotics .

- Material Science Innovations : In industrial applications, modifications of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide have led to the creation of novel polymeric materials with improved mechanical properties and thermal stability. These advancements are crucial for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Corrosion Inhibition Efficiency

Acrylamide derivatives with cyano and aryl substituents demonstrate significant corrosion inhibition. Key analogs include:

Key Observations :

- The 4-phenylpiperazine group in the target compound may improve adsorption on metal surfaces due to its nitrogen atoms, which can coordinate with metal ions. This could enhance inhibition efficiency compared to ACR-2 and ACR-3, where simpler aryl groups limit coordination sites .

- The methoxy group in ACR-2 and the target compound enhances electron density, promoting adsorption via lone-pair interactions. However, bulkier substituents (e.g., piperazine) might reduce surface coverage .

Cytotoxic Activity

Key Observations :

- The 4-phenylpiperazine moiety in the target compound may enhance blood-brain barrier penetration, making it suitable for targeting neurological cancers. Piperazine derivatives are known for their CNS activity .

Antimicrobial Activity

Acrylamides with coumarin and heterocyclic substituents exhibit antimicrobial properties:

Key Observations :

- The 4-methoxyphenyl group in the target compound may mimic the antifungal activity of methoxy-substituted phthalimide derivatives (e.g., 3,4-dimethoxyphenyl analogs in ).

- Piperazine’s basicity could disrupt microbial membranes, though bulkiness might reduce penetration compared to smaller substituents like thiazoles .

Structural and Electronic Comparisons

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., methoxy, piperazine) : Increase electron density on the acrylamide backbone, enhancing adsorption in corrosion inhibition and receptor binding in biological applications .

- Electron-Withdrawing Groups (e.g., cyano): Stabilize the molecule via resonance, improving thermal stability and metabolic resistance .

Steric Considerations

- Bulky groups like 4-phenylpiperazine may reduce surface coverage in corrosion inhibition but improve selectivity in biological targets by fitting into hydrophobic pockets .

Biological Activity

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, particularly in the realm of neuropharmacology and anti-inflammatory activity.

Chemical Structure and Properties

The molecular formula of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is , and it features a cyano group, a methoxyphenyl group, and a phenylpiperazine moiety. These structural elements are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O |

| Molecular Weight | 388.46 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds structurally similar to (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide. For instance, related compounds have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, indicating a potential mechanism for modulating inflammatory responses .

Case Study: In Vivo Anti-inflammatory Activity

In an experimental model using CFA-induced paw edema, compounds analogous to (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide demonstrated notable anti-edematogenic effects. The administration of these compounds resulted in significant reductions in edema comparable to standard anti-inflammatory drugs like dexamethasone .

Neuropharmacological Activity

The phenylpiperazine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with piperazine structures have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation .

Research Findings: Receptor Binding Studies

Binding affinity studies indicate that derivatives of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide may exhibit selective binding to dopamine and serotonin receptors, suggesting potential utility in treating mood disorders .

The proposed mechanisms of action for (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide include:

- Inhibition of Pro-inflammatory Cytokine Production : By modulating signaling pathways associated with inflammation.

- Receptor Modulation : Interaction with serotonin and dopamine receptors may alter neurotransmitter levels, contributing to its neuropharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.